propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate
Overview
Description
Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate is a complex organic compound with a unique structure that includes hexafluoro groups and a sulfamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate typically involves multiple steps. One common approach is to start with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with appropriate reagents to introduce the sulfamoylphenyl group and the carbamate functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hexafluoro groups and the sulfamoylphenyl moiety can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in peptide chemistry
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The hexafluoro groups and the sulfamoylphenyl moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent in peptide chemistry
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with applications in organic synthesis
Uniqueness
Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate is unique due to its specific combination of hexafluoro groups and a sulfamoylphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
propan-2-yl N-[1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6N3O4S/c1-7(2)26-10(23)22-11(12(14,15)16,13(17,18)19)21-8-3-5-9(6-4-8)27(20,24)25/h3-7,21H,1-2H3,(H,22,23)(H2,20,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZZWEONYDKGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365463 | |
Record name | Propan-2-yl [1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-23-3 | |
Record name | Propan-2-yl [1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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